Methyl 6-aminopyridine-2-carboxylate
Overview
Description
Methyl 6-aminopyridine-2-carboxylate is a chemical compound that is part of a broader class of pyridine derivatives. These compounds are of significant interest due to their potential applications in various fields, including medicinal chemistry, as they often serve as building blocks for pharmaceuticals and other biologically active molecules.
Synthesis Analysis
The synthesis of pyridine derivatives can be achieved through various methods. For instance, the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in an ionic liquid has been investigated, leading to the formation of 6-aminonicotinic acid, which is closely related to the target compound . Another relevant synthesis involves the one-pot synthesis of methyl 4-aminopyrrole-2-carboxylates from 5-methoxyisoxazoles and pyridinium ylides, although this does not directly yield methyl 6-aminopyridine-2-carboxylate, it demonstrates the versatility of pyridine derivatives in synthesis .
Molecular Structure Analysis
The molecular structure of pyridine derivatives can be complex and is often studied using spectroscopic methods. For example, supramolecular cobalt(II)-pyridine-2,5-dicarboxylate complexes have been synthesized and characterized, providing insights into the coordination chemistry of pyridine carboxylates . The structure of these compounds can significantly influence their reactivity and interaction with other molecules.
Chemical Reactions Analysis
Pyridine derivatives undergo various chemical reactions. Methyl 5-iodopyridine-2-carboximidate, for example, has been shown to react with amino groups of proteins, suggesting its potential use in bioconjugation and as a heavy-atom derivative for X-ray crystallography . The reactivity of these compounds can be exploited in the design of new drugs and materials.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives, such as solubility, melting point, and reactivity, are crucial for their practical applications. The lipophilicity and intermolecular interactions of methylated pyridazine carboxylic acids have been studied, revealing the impact of methylation on these properties . Additionally, the antimicrobial activity of methyl-2-aminopyridine-4-carboxylate derivatives has been evaluated, indicating the biological relevance of these compounds .
Scientific Research Applications
Electrocatalytic Carboxylation
- Application : Electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 to produce 6-aminonicotinic acid, avoiding volatile and toxic solvents and catalysts (Feng et al., 2010).
Antimicrobial Activity
- Application : Synthesis of methyl-2-aminopyridine-4-carboxylate derivatives to determine in vitro antimicrobial activity, with some derivatives showing significant antimicrobial properties (Nagashree et al., 2013).
Synthesis of Derivatives
- Application : Practical synthesis of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine, demonstrating a new synthetic route (Horikawa et al., 2001).
Treatment of Sarcoidosis
- Application : Investigation of Methyl 6-Aminopyridine-3-carboxylate (MAPC) as a potential bioactive agent for the treatment of sarcoidosis, using molecular docking studies to determine its inhibitory nature (Pandimeena et al., 2021).
Synthesis of Tridentate Ligands
- Application : Synthesis of tridentate ligands based on substituted bipyridine-6-carboxylic acid for the complexation of lanthanide(III) cations (Charbonnière et al., 2001).
Pharmaceutical Synthesis
- Application : In the synthesis of heavily substituted 2-aminopyridines, showing the versatility of the compound in pharmaceutical applications (Teague, 2008).
Safety And Hazards
“Methyl 6-aminopyridine-2-carboxylate” can cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if skin irritation occurs or eye irritation persists .
Future Directions
properties
IUPAC Name |
methyl 6-aminopyridine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-11-7(10)5-3-2-4-6(8)9-5/h2-4H,1H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHIHEJTUXNQOPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00550151 | |
Record name | Methyl 6-aminopyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00550151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-aminopyridine-2-carboxylate | |
CAS RN |
36052-26-3 | |
Record name | Methyl 6-aminopyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00550151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 6-Aminopyridine-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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